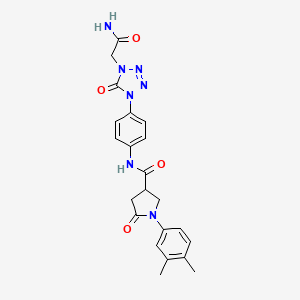

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Description

This compound features a hybrid structure combining tetrazole, 5-oxopyrrolidine, and aryl substituents. Key structural attributes include:

- Tetrazole moiety: Known for metabolic stability and hydrogen-bonding capacity, enhancing bioavailability and target interaction .

Properties

IUPAC Name |

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N7O4/c1-13-3-6-18(9-14(13)2)27-11-15(10-20(27)31)21(32)24-16-4-7-17(8-5-16)29-22(33)28(25-26-29)12-19(23)30/h3-9,15H,10-12H2,1-2H3,(H2,23,30)(H,24,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSELRGTZCOVBLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)N4C(=O)N(N=N4)CC(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, a complex organic compound, has garnered significant attention in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound is characterized by the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H18N6O5 |

| Molecular Weight | 398.4 g/mol |

| CAS Number | 1396749-67-9 |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access and thereby altering metabolic pathways.

- Receptor Modulation : It can act as a modulator of G protein-coupled receptors (GPCRs), influencing cellular signaling processes that are critical in various physiological responses.

- Antioxidant Activity : Studies suggest that it possesses antioxidant properties, helping to mitigate oxidative stress in biological systems.

Biological Activities

Research indicates that the compound exhibits a range of biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, antiproliferative assays on breast cancer MDA-MB-231 cells revealed an IC50 value indicating significant cytotoxicity at low concentrations (IC50 = 0.95 μM) .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and mediators involved in chronic inflammation pathways. This activity is particularly relevant in conditions such as arthritis and cardiovascular diseases .

Antimicrobial Effects

Preliminary studies indicate that it may possess antimicrobial properties against a spectrum of pathogens, making it a candidate for further exploration in infectious disease treatment .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

- In Silico Studies : Computational analyses have assessed its bioactivity score and predicted interactions with various biological targets. These studies confirm compliance with Lipinski's Rule of Five, suggesting favorable drug-like properties .

- Toxicity Assessments : Toxicological evaluations using ProtTox-II indicated no significant cytotoxic or hepatotoxic effects at therapeutic concentrations, highlighting its safety profile for potential therapeutic use .

- Pharmacokinetics : Investigations into its pharmacokinetic properties suggest adequate absorption and distribution characteristics suitable for drug development .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. For instance:

- Cell Line Studies : In vitro assays have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines. A related compound demonstrated an IC50 value of 1.61 µg/mL against Jurkat cells, indicating potent activity against leukemia cells .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis through modulation of key signaling pathways. The tetrazole moiety is believed to interact with proteins involved in cell survival, enhancing its efficacy as an anticancer agent .

2. Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

- Dual Activity : Research indicates that compounds with a similar structure exhibit both anticancer and antimicrobial properties by targeting thymidylate synthase (TS), an essential enzyme for DNA synthesis. This dual activity is particularly relevant in developing therapeutic agents that can address multiple health concerns simultaneously .

Biological Research Applications

1. Biochemical Assays

Due to its stability and reactivity, this compound serves as a useful probe in biochemical assays. It can be utilized to study enzyme interactions or as a substrate in various biochemical reactions.

2. Molecular Biology Studies

The compound's unique properties make it suitable for applications in molecular biology, including studies on protein-ligand interactions and cellular signaling pathways.

Material Science Applications

The unique properties of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide are explored in material science for:

1. Polymer Development

The compound can serve as a building block for synthesizing more complex materials, including polymers with specific functional properties.

2. Coatings and Composites

Its chemical structure allows for potential applications in developing coatings or composites that require specific mechanical or chemical resistance.

Case Studies and Research Findings

Several studies have documented the biological activities and applications of this compound:

- Anticancer Studies : A study published in Pharmaceuticals highlighted the synthesis of related compounds with significant anticancer activity against various cell lines, emphasizing structure-activity relationships that could guide future drug design .

- Biological Evaluation : Research has shown that modifications to the molecular structure can enhance bioavailability and potency against targeted cancer types, providing insights into effective drug development strategies .

- Molecular Docking Studies : Computational studies have been conducted to predict binding affinities and interactions between the compound and its biological targets, aiding in the design of more effective derivatives .

Comparison with Similar Compounds

Structural Features

*Calculated based on structural formula; exact values require experimental data.

Pharmacokinetic and Bioactivity Insights

- Tetrazole vs. Oxadiazole : The target compound’s tetrazole may offer superior metabolic stability compared to 1,3,4-oxadiazole in compound 8, which is prone to oxidative degradation . However, the thioxo group in compound 8 could enhance metal-binding affinity, relevant for enzyme inhibition.

- Carboxamide vs. Ester : The carboxamide in the target compound likely improves solubility and hydrolytic stability over the ester in compound 9, which may suffer from rapid esterase-mediated cleavage .

- Coumarin Hybrids : Compound 5yl () incorporates coumarin, associated with fluorescence and antimicrobial activity, but its larger size (~650.6 g/mol) may reduce oral bioavailability compared to the target compound .

Research Findings and Gaps

Antibacterial Activity

Structural Characterization

- NMR and IR data for analogs () confirm successful synthesis of pyrrolidine and heterocyclic motifs. The target compound would require similar validation (e.g., ¹H NMR for amide protons at δ 6.5–8.5 ppm).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what methodological considerations are critical for reproducibility?

- Answer: Synthesis typically involves multi-step reactions, such as condensation of tetrazole and pyrrolidone precursors. Key steps include:

- Hydrazide formation using substituted hydrazines in ethanol or methanol under reflux .

- Catalyzed cyclization (e.g., acetic acid) to form the tetrazole ring .

- Purification via flash chromatography (ethyl acetate/hexane gradients) or recrystallization .

Q. Which analytical techniques are most reliable for structural characterization?

- Answer: A combination of:

- Single-crystal X-ray diffraction (SHELXL refinement) for absolute configuration determination .

- NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm proton environments and carbon hybridization .

- IR spectroscopy to identify carbonyl (1650–1750 cm⁻¹) and amide (3200–3400 cm⁻¹) stretches .

- HPLC-MS for purity assessment (>95%) and molecular ion verification .

Q. How can solubility and formulation challenges be addressed in in vitro assays?

- Answer: Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in aqueous buffers (PBS, pH 7.4). For low solubility:

- Co-solvents (e.g., ethanol/PEG 400 mixtures).

- Micellar formulations with Tween-80 or cyclodextrins .

Advanced Research Questions

Q. What experimental design strategies optimize yield and purity in large-scale synthesis?

- Answer: Implement Design of Experiments (DoE) to evaluate:

- Critical factors: Temperature, catalyst loading, and reaction time.

- Response surface methodology (RSM) to model interactions (e.g., 3² factorial designs) .

Q. How should contradictory bioactivity data across assays be resolved?

- Answer:

- Orthogonal assays: Compare enzyme inhibition (IC₅₀) with cell-based viability (MTT assay) to distinguish direct target effects from cytotoxicity .

- Structure-activity relationship (SAR) analysis: Modify substituents (e.g., methyl vs. fluorine on the phenyl ring) to isolate pharmacophore contributions .

Q. What computational approaches are effective for target identification and binding mode prediction?

- Answer:

- Molecular docking (AutoDock Vina) to screen against kinase or GPCR libraries.

- Molecular dynamics (MD) simulations (GROMACS) to assess binding stability (RMSD <2.0 Å over 100 ns) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.